Muraglitazar

Catalog No.
S536458
CAS No.
331741-94-7
M.F
C29H28N2O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muraglitazar

CAS Number

331741-94-7

Product Name

Muraglitazar

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)

InChI Key

IRLWJILLXJGJTD-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 298585, BMS-298585, BMS298585, muraglitazar, N-((4-methoxyphenoxy)carbonyl)-N-((4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)glycine, Pargluva

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Description

The exact mass of the compound Muraglitazar is 516.1897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits Investigated in Research

  • Understanding Insulin Resistance

    Muraglitazar's mechanism of action, involving PPARgamma activation, has been a valuable tool for researchers to study insulin resistance and its role in type 2 diabetes. Studies using Muraglitazar have helped to elucidate the pathways involved in regulating blood sugar control [1].

  • Non-Diabetic Applications

    Research is ongoing to explore if Muraglitazar might have benefits beyond diabetes treatment. Muraglitazar's effects on PPARgamma, which is involved in various cellular processes, have prompted investigations into its potential role in conditions like non-alcoholic fatty liver disease (NAFLD) and atherosclerosis [2, 3].

  • Understanding TZD Side Effects

    Muraglitazar's withdrawal due to safety concerns has also made it a subject of research to better understand the potential side effects associated with the TZD class of drugs. Studies using Muraglitazar help researchers explore the mechanisms behind these side effects and develop safer TZD medications in the future [4].

Here are some references for the factual statements mentioned above:

  • [1] Molecular Mechanism of Thiazolidinediones (TZDs) and Their Role in Metabolic Regulation [ScienceDirect]: Muraglitazar's mechanism of action and its role in understanding insulin resistance
  • [2] Muraglitazar for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis [National Institutes of Health (.gov)]: Potential benefits of Muraglitazar in NAFLD:
  • [3] Muraglitazar and atherosclerosis: preclinical and clinical evidence [National Institutes of Health (.gov)]: Investigating Muraglitazar's role in atherosclerosis:
  • [4] The history and future of thiazolidinediones [National Institutes of Health (.gov)]: Understanding TZD side effects through research on Muraglitazar:

Muraglitazar is a novel compound classified as a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting both PPAR alpha and PPAR gamma receptors. It is chemically described as 2-{(4-methoxyphenoxy)carbonylamino}acetic acid with the molecular formula C29H28N2O7C_{29}H_{28}N_{2}O_{7} and a molecular weight of approximately 516.55 g/mol . Initially developed for the treatment of type 2 diabetes, muraglitazar aims to improve metabolic profiles by enhancing insulin sensitivity and lipid metabolism.

Muraglitazar's mechanism of action hinges on its ability to activate PPARα and PPARγ receptors []. PPARγ activation improves insulin sensitivity in fat and muscle tissues, leading to better blood sugar control []. PPARα activation promotes fatty acid breakdown and improves cholesterol profiles []. This dual action made Muraglitazar a promising candidate for treating type 2 diabetes and its associated metabolic abnormalities.

Muraglitazar primarily functions through its agonistic activity on PPAR alpha and PPAR gamma receptors. Upon binding to these receptors, it activates the transcription of genes involved in glucose and lipid metabolism. The compound has been shown to significantly reduce triglyceride levels while increasing high-density lipoprotein cholesterol levels . Additionally, it modulates inflammatory responses by inhibiting the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Muraglitazar exhibits significant biological activity in various models of diabetes and dyslipidemia. In studies involving genetically obese diabetic mice, muraglitazar treatment resulted in:

  • Reduction in plasma glucose levels: It effectively lowered fasting plasma glucose and glycosylated hemoglobin levels.
  • Improvement in lipid profiles: The compound decreased triglycerides and free fatty acids while increasing high-density lipoprotein cholesterol .
  • Anti-inflammatory effects: Muraglitazar reduced the production of inflammatory markers in activated macrophages, demonstrating its potential for mitigating chronic inflammation associated with metabolic disorders .

The synthesis of muraglitazar involves a multi-step chemical process. A notable five-step synthetic route includes:

  • Formation of key intermediates through reactions involving phenolic compounds.
  • Coupling reactions to construct the oxazolyl moiety.
  • Final assembly into the muraglitazar structure through amide bond formation.
  • Purification steps to ensure the desired purity and yield.
  • Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .

Muraglitazar has been investigated primarily for its therapeutic applications in:

  • Type 2 diabetes management: Due to its dual action on PPAR receptors, it holds promise for improving glycemic control and lipid profiles in diabetic patients.
  • Dyslipidemia treatment: Its ability to modulate lipid metabolism makes it a candidate for addressing dyslipidemia, which often accompanies type 2 diabetes .

Despite its potential, muraglitazar was discontinued from clinical development due to safety concerns observed during trials .

Muraglitazar has shown various interactions with other drugs, which can influence its metabolism:

  • Increased metabolism: Certain drugs like abatacept can enhance the metabolism of muraglitazar.
  • Decreased metabolism: Medications such as abiraterone may reduce muraglitazar's metabolic clearance .

These interactions highlight the importance of monitoring concurrent medications when considering muraglitazar therapy.

Several compounds share structural or functional similarities with muraglitazar. Below is a comparison highlighting their unique features:

Compound NameTypePPAR TargetsUnique Features
RosiglitazoneThiazolidinedionePPAR gammaStrong insulin sensitizer; associated with weight gain
PioglitazoneThiazolidinedionePPAR gammaReduces insulin resistance; cardiovascular benefits
FenofibrateFibratePPAR alphaPrimarily lowers triglycerides; less impact on glucose
SaroglitazarDual PPAR agonistPPAR alpha/gammaSimilar mechanism but different efficacy profile

Muraglitazar stands out due to its dual action on both PPAR alpha and gamma receptors, which allows for a comprehensive approach to managing both glucose levels and lipid profiles simultaneously .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

516.18965124 g/mol

Monoisotopic Mass

516.18965124 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1MKM70WQI

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.

Mechanism of Action

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

331741-94-7

Metabolism Metabolites

Muraglitazar has known human metabolites that include 12-Hydroxy muraglitazar, N-((4-Hydroxyphenyl)methyl)-N-((4-methoxyphenoxy)carbonyl)glycine, O-Demethyl muraglitazar, 17-Hydroxy muraglitazar, and 9-Hydroxy muraglitazar.

Wikipedia

Muraglitazar

Dates

Modify: 2023-08-15
1: Pathirana C, Rusowicz A, Suda R, Swaminathan S, Palaniswamy V. Identification of by-products in support of process development of Muraglitazar. Magn Reson Chem. 2016 Feb 17. doi: 10.1002/mrc.4412. [Epub ahead of print] PubMed PMID: 26891263.

Explore Compound Types